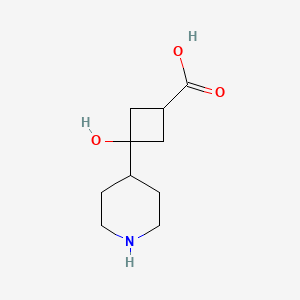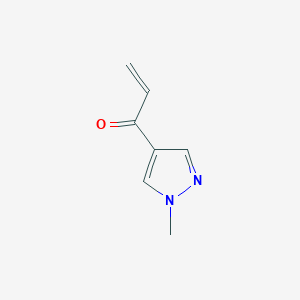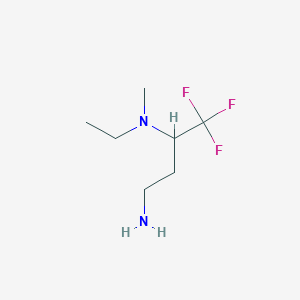
(4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine is an organic compound that features a trifluoromethyl group attached to a butane backbone with an amino group and an ethylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine typically involves nucleophilic substitution reactions. One common method is the reaction of 4,4,4-trifluorobutanal with ethylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted trifluorobutyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that are valuable in the design of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful in the study of metabolic pathways and enzyme kinetics .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to modulation of their activity. This can result in inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine: Similar structure but with dimethylamine instead of ethylmethylamine.
(4-Amino-1,1,1-trifluorobutan-2-yl)(benzyl)amine: Contains a benzyl group instead of ethylmethylamine.
Uniqueness
(4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine is unique due to its specific combination of functional groups. The presence of both the trifluoromethyl group and the ethylmethylamine moiety provides distinct electronic and steric properties that are not found in similar compounds. This uniqueness makes it valuable in various applications, particularly in drug design and development .
Properties
Molecular Formula |
C7H15F3N2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
3-N-ethyl-4,4,4-trifluoro-3-N-methylbutane-1,3-diamine |
InChI |
InChI=1S/C7H15F3N2/c1-3-12(2)6(4-5-11)7(8,9)10/h6H,3-5,11H2,1-2H3 |
InChI Key |
QNQJBSSRMQQBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(CCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


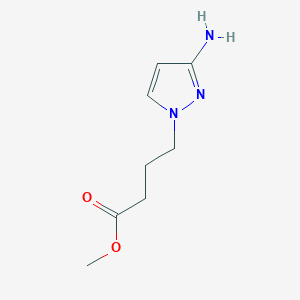
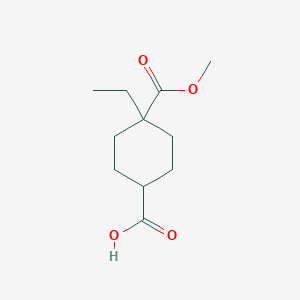

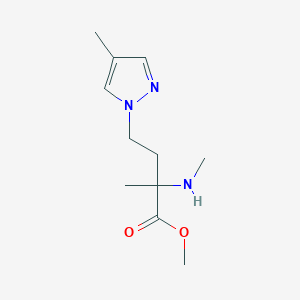
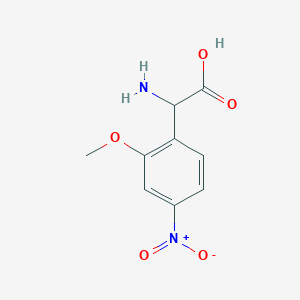
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
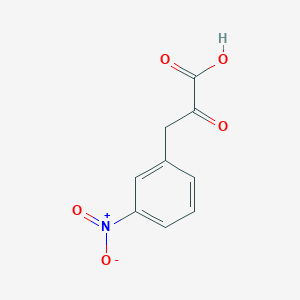
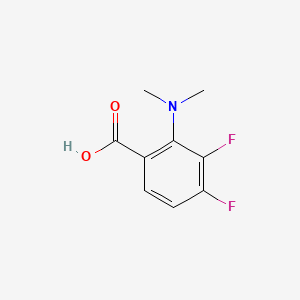
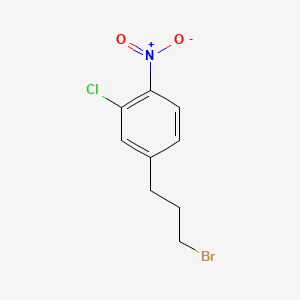
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)


